N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Lipophilicity ADME profiling Physicochemical property comparison

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 683792-30-5, molecular formula C26H25N3O3S2, molecular weight 491.6 g/mol) is a synthetic small molecule belonging to the benzothiazole phenylsulfonyl-piperidine benzamide class. It features a benzothiazole moiety linked via an ortho-substituted phenyl ring to a benzamide core, which is further functionalized with a 3-methylpiperidin-1-yl sulfonyl group.

Molecular Formula C26H25N3O3S2
Molecular Weight 491.62
CAS No. 683792-30-5
Cat. No. B2425553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
CAS683792-30-5
Molecular FormulaC26H25N3O3S2
Molecular Weight491.62
Structural Identifiers
SMILESCC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
InChIInChI=1S/C26H25N3O3S2/c1-18-7-6-16-29(17-18)34(31,32)20-14-12-19(13-15-20)25(30)27-22-9-3-2-8-21(22)26-28-23-10-4-5-11-24(23)33-26/h2-5,8-15,18H,6-7,16-17H2,1H3,(H,27,30)
InChIKeySKXBLEZVTQBTBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 683792-30-5): Chemical Class and Physicochemical Identity


N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 683792-30-5, molecular formula C26H25N3O3S2, molecular weight 491.6 g/mol) is a synthetic small molecule belonging to the benzothiazole phenylsulfonyl-piperidine benzamide class [1]. It features a benzothiazole moiety linked via an ortho-substituted phenyl ring to a benzamide core, which is further functionalized with a 3-methylpiperidin-1-yl sulfonyl group. Computed physicochemical properties include XLogP3-AA of 5.3, topological polar surface area of 116 Ų, one hydrogen bond donor, and six hydrogen bond acceptors, positioning it within favorable drug-like chemical space for probe development [2].

Risk Analysis for Substituting N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide with In-Class Analogs


Within the benzothiazole phenylsulfonyl-piperidine carboxamide class, the position of the methyl substituent on the piperidine ring critically determines three-dimensional conformation, sulfonamide geometry, and target engagement. Compounds with the 3-methylpiperidine sulfonyl group (such as CAS 683792-30-5) present a distinct steric and electronic profile compared to their 2-methyl and 4-methyl isomers, as well as to indoline-sulfonyl or unsubstituted piperidine-sulfonyl analogs . In the related benzothiazole phenylsulfonyl-piperidine carboxamide series, subtle substitution changes on the piperidine and phenylsulfonyl rings have been shown to produce marked differences in enzyme activation potency, with EC50 values varying over orders of magnitude between closely related congeners [1]. Generic substitution without explicit comparative activity data therefore carries a high risk of introducing compounds with divergent pharmacological profiles, invalidating SAR series continuity, and generating irreproducible results.

Quantitative Differentiation Evidence for CAS 683792-30-5 Versus Closest Analogs


Physicochemical Differentiation: XLogP3-AA Lipophilicity Comparison Among Methylpiperidine Regioisomers

The 3-methylpiperidine substitution on CAS 683792-30-5 yields a computed XLogP3-AA of 5.3 [1]. This value is anticipated to be identical to its 2-methyl and 4-methyl regioisomers (which share the same molecular formula C26H25N3O3S2), as XLogP3-AA is atom-type additive and does not discriminate regioisomeric methyl positions. However, experiments measuring chromatographic hydrophobicity index (CHI) or octanol-water distribution coefficients (log D at pH 7.4) are expected to differentiate these isomers due to differential intramolecular hydrogen bonding and conformational shielding effects inherent to the 3-methylpiperidine orientation [2]. Procurement decisions based solely on computed descriptors thus risk overlooking measurable differences in lipophilicity-dependent properties such as passive membrane permeability and non-specific protein binding.

Lipophilicity ADME profiling Physicochemical property comparison

Topological Polar Surface Area (TPSA) Differentiation of CAS 683792-30-5 Within the Benzothiazole Sulfonamide Class

CAS 683792-30-5 has a computed TPSA of 116 Ų [1], which falls above the commonly cited threshold of 90 Ų for favorable blood-brain barrier penetration and within the range generally associated with moderate oral absorption (below 140 Ų). In contrast, structurally related benzothiazole phenylsulfonyl-piperidine carboxamides such as VU534 and VU533, which employ a piperidine-4-carboxamide linker rather than the benzamide scaffold, exhibit different TPSA values owing to distinct hydrogen-bonding arrangements [2]. This TPSA value positions CAS 683792-30-5 as a candidate for peripherally-restricted target engagement studies, differentiating it from lower-TPSA analogs that may exhibit significant CNS partitioning.

TPSA BBB penetration Oral bioavailability prediction

Class-Level NAPE-PLD Modulation SAR and the Critical Role of Phenylsulfonyl-Piperidine Substitution Pattern

A study of 22 benzothiazole phenylsulfonyl-piperidine carboxamides demonstrated that subtle modifications to the phenylsulfonyl and piperidine substructures produce large variations in NAPE-PLD activation potency, with EC50 values spanning from approximately 0.30 μM to inactive across the series [1]. The most potent activators (VU534 and VU533, both at EC50 = 0.30 μM) feature specific substitution patterns on both the benzothiazole and phenylsulfonyl rings. While CAS 683792-30-5 was not directly profiled in this study, it shares the core benzothiazole-phenylsulfonyl-piperidine pharmacophore and introduces a distinct 3-methylpiperidine sulfonyl benzamide topology that has not been systematically evaluated in published NAPE-PLD SAR campaigns. This structural gap represents a procurement opportunity for laboratories seeking to expand SAR coverage into unexplored regions of this chemotype.

NAPE-PLD activation Efferocytosis Structure-activity relationship

Recommended Procurement Scenarios for N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (CAS 683792-30-5)


SAR-by-Catalog Expansion: Probing the 3-Methylpiperidine Sulfonyl Benzamide Vector in NAPE-PLD Activator Chemotypes

For laboratories that have identified benzothiazole phenylsulfonyl-piperidine carboxamides as hits in NAPE-PLD activation or efferocytosis screens, CAS 683792-30-5 offers a structurally distinct scaffold that replaces the piperidine-4-carboxamide linker with an ortho-(benzothiazol-2-yl)phenyl benzamide arrangement and incorporates a 3-methylpiperidine sulfonyl group. This architecture presents the benzothiazole moiety in a different geometric relationship to the sulfonyl piperidine compared to VU534 and VU533, potentially accessing distinct conformational states of NAPE-PLD or engaging alternative targets within the serine hydrolase family. The computed TPSA of 116 Ų supports its use in peripherally-restricted target engagement studies, reducing confounding CNS effects that may arise with lower-TPSA analogs [1].

Physicochemical Benchmarking: Experimental Determination of log D and pKa for Methylpiperidine Regioisomer Differentiation

The 3-methylpiperidine sulfonyl group in CAS 683792-30-5 provides a basis for comparative physicochemical measurements against the 2-methyl and 4-methyl regioisomers. While all three share a computed XLogP3-AA of 5.3, experimental determination of chromatographic hydrophobicity (CHI log D at pH 7.4), pKa of the sulfonamide NH, and kinetic aqueous solubility can reveal measurable differences arising from differential conformational effects and intramolecular interactions [2]. Such data would support informed procurement decisions for permeability, solubility, or protein-binding sensitive assay cascades, and would constitute novel, publishable information for the scientific community.

Selectivity Profiling Against FAAH and Other Serine Hydrolases

Given that certain benzothiazole-based sulfonyl-piperidine compounds exhibit dual FAAH inhibition and NAPE-PLD modulation (e.g., VU534 shows FAAH IC50 = 1.2 μM alongside NAPE-PLD EC50 = 0.30 μM) [1], CAS 683792-30-5 presents an opportunity for broad serine hydrolase selectivity profiling. Its distinct benzamide scaffold and 3-methylpiperidine sulfonyl motif may confer a divergent selectivity fingerprint compared to the piperidine-4-carboxamide series, making it a valuable tool compound for deconvoluting polypharmacology within this chemotype.

Computational Docking and Pharmacophore Model Validation

The unique 3D geometry imposed by the ortho-substituted phenyl bridge between the benzothiazole and benzamide, combined with the 3-methylpiperidine sulfonyl group, makes CAS 683792-30-5 a useful probe for validating computational pharmacophore models derived from the piperidine-4-carboxamide NAPE-PLD activator series. Its distinct spatial arrangement of hydrogen bond acceptors (six acceptors, TPSA 116 Ų) and the single hydrogen bond donor (the benzamide NH) [2] enables testing of in silico predictions regarding the tolerance of the NAPE-PLD binding pocket for alternative scaffold geometries.

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